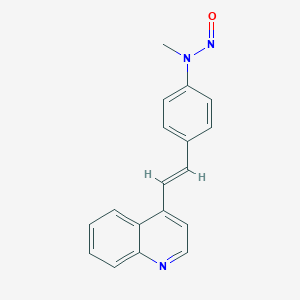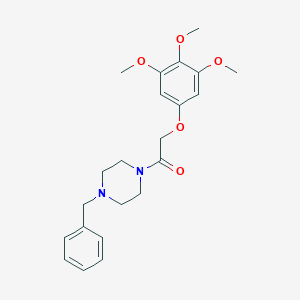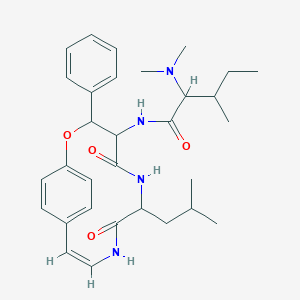![molecular formula C24H28N2O B232171 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide is a chemical compound that belongs to the class of antipsychotic drugs. It is commonly known as Aripiprazole, which is used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is a complex molecule that has a unique mechanism of action, which makes it different from other antipsychotic drugs.
作用机制
Aripiprazole works by modulating the activity of dopamine and serotonin receptors in the brain. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action makes Aripiprazole different from other antipsychotic drugs, which either act as full agonists or antagonists at these receptors.
Biochemical and Physiological Effects:
Aripiprazole has been shown to have several biochemical and physiological effects in the brain. It increases the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Aripiprazole also modulates the activity of glutamate and gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of mood, cognition, and behavior.
实验室实验的优点和局限性
Aripiprazole has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also commercially available, which makes it easy to obtain for research purposes. However, there are also some limitations to the use of Aripiprazole in lab experiments. It has a complex mechanism of action, which makes it difficult to interpret the results of experiments. It also has a relatively low potency compared to other antipsychotic drugs, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on Aripiprazole. One area of interest is the development of new formulations of Aripiprazole that can be administered more easily and have improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of Aripiprazole in the treatment of other psychiatric disorders, such as anxiety disorders and autism spectrum disorder. Finally, there is a need for further research into the mechanism of action of Aripiprazole, which may lead to the development of new drugs with similar or improved therapeutic properties.
合成方法
The synthesis of Aripiprazole involves a multi-step process that starts with the reaction of 4,4-difluorobenzhydryl chloride with 1,3-diaminopropane to form 4,4-difluoro-N-{1-[2-(4-methylpiperazin-1-yl)ethyl]-4-piperidinylidene}benzenepropanamide. This intermediate is then reacted with 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine to form 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide, which is Aripiprazole.
科学研究应用
Aripiprazole has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is also being studied for its potential use in the treatment of autism spectrum disorder, obsessive-compulsive disorder, and anxiety disorders.
属性
分子式 |
C24H28N2O |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
1-[3-(5,6-dihydrodibenzo[1,2-a:1//',2//'-e][7]annulen-11-ylidene)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N2O/c25-24(27)20-9-5-15-26(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H2,25,27) |
InChI 键 |
BNJRGBGMOJJNOQ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
规范 SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)




![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)

![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)

